

7-Chloro-2-methylthieno[3,2-b]pyridine chemical properties

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Compound of Interest

Compound Name: 7-Chloro-2-methylthieno[3,2-b]pyridine

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An In-depth Technical Guide to the Chemical Properties and Applications of **7-Chloro-2-methylthieno[3,2-b]pyridine**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **7-Chloro-2-methylthieno[3,2-b]pyridine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core is a bicyclic heteroaromatic system that has garnered substantial attention in medicinal chemistry due to its versatile biological activities.^[1] This scaffold is considered a "privileged structure," as it has demonstrated the ability to bind to a variety of biological targets with high affinity and selectivity.^[1] Thieno[3,2-b]pyridines are bicyclic aromatic compounds containing a thiophene ring fused to a pyridine ring. This unique fusion imparts distinct electronic properties that are advantageous for molecular recognition by biological targets.

Derivatives of this class have shown potent activity as kinase inhibitors, leading to effects such as cell cycle arrest and apoptosis in cancer cells.[1] The scaffold is also central to the development of therapeutics for other conditions, including tuberculosis and neurological disorders.[1] **7-Chloro-2-methylthieno[3,2-b]pyridine**, as a specific derivative, serves as a crucial intermediate in the synthesis of more complex and pharmacologically active molecules.[2][3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of **7-Chloro-2-methylthieno[3,2-b]pyridine** is essential for its handling, formulation, and application in synthetic chemistry.

Physical Properties

Property	Value
CAS Number	638219-98-4[4]
Molecular Formula	C ₈ H ₆ ClNS[4]
Molecular Weight	183.65 g/mol [4]
Appearance	White to yellow to orange powder or lumpy solid[2]
Melting Point	35 °C[2]
Flash Point	110 °C[2]
Storage	0-10 °C[2]

Spectroscopic Characterization

While specific spectroscopic data for **7-Chloro-2-methylthieno[3,2-b]pyridine** is not readily available in the public domain, we can infer its expected spectral characteristics based on the parent compound, 7-chlorothieno[3,2-b]pyridine, and related structures.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and thiophene rings, as well as a characteristic singlet for the methyl group. For the parent compound, 7-chlorothieno[3,2-b]pyridine, the reported ¹H-NMR (400 MHz, CDCl₃) shows: δ 8.61 (d, J = 5.2 Hz, 1H), 7.81 (d, J = 5.2 Hz, 1H), 7.30 (d, J = 4.8 Hz,

1H).[2] For the 2-methyl derivative, the signal at 7.30 ppm would likely be absent and replaced by a singlet for the methyl group around 2.5 ppm.

- ¹³C NMR: The carbon NMR would display signals corresponding to the eight carbon atoms in the molecule, with the chemical shifts influenced by the chlorine, sulfur, and nitrogen atoms.
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to its molecular weight, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic rings.

Synthesis and Experimental Protocols

The synthesis of **7-Chloro-2-methylthieno[3,2-b]pyridine** can be approached through multi-step organic reactions, typically involving the construction of the thieno[3,2-b]pyridine core followed by functionalization. A plausible synthetic route, based on the synthesis of the parent compound, is outlined below.

Synthesis of 7-chlorothieno[3,2-b]pyridine (Parent Compound)

A documented synthesis for the parent compound, 7-chlorothieno[3,2-b]pyridine, provides a foundational protocol.[2]

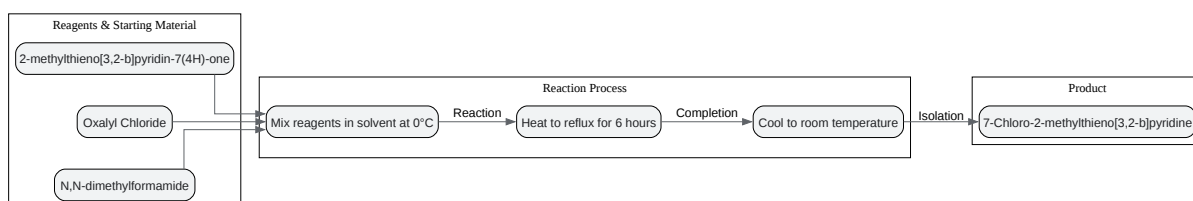
Step-by-Step Protocol:

- To a solution of N,N-dimethylformamide (1.8 mL, 23.28 mmol) in a mixture of methylene chloride (30 mL) and ethylene chloride (20 mL), slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise at 0 °C.
- Add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the reaction mixture.
- Heat the mixture to reflux and maintain for 6 hours.
- Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

- The product, 7-chlorothieno[3,2-b]pyridine, is obtained as a pale yellow solid (1.7 g, 90% yield).

To synthesize the 2-methyl derivative, a similar protocol would be followed, starting with 2-methylthieno[3,2-b]pyridin-7(4H)-one.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for the preparation of **7-Chloro-2-methylthieno[3,2-b]pyridine**.

Chemical Reactivity and Mechanistic Insights

The reactivity of the **7-Chloro-2-methylthieno[3,2-b]pyridine** nucleus is dictated by the distinct electronic properties of its constituent thiophene and pyridine rings.^[5] The thiophene ring is an electron-rich aromatic system, while the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom.^[5] This electronic dichotomy governs the regioselectivity of various chemical transformations.

The chlorine atom at the 7-position is a key functional handle, making it susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of

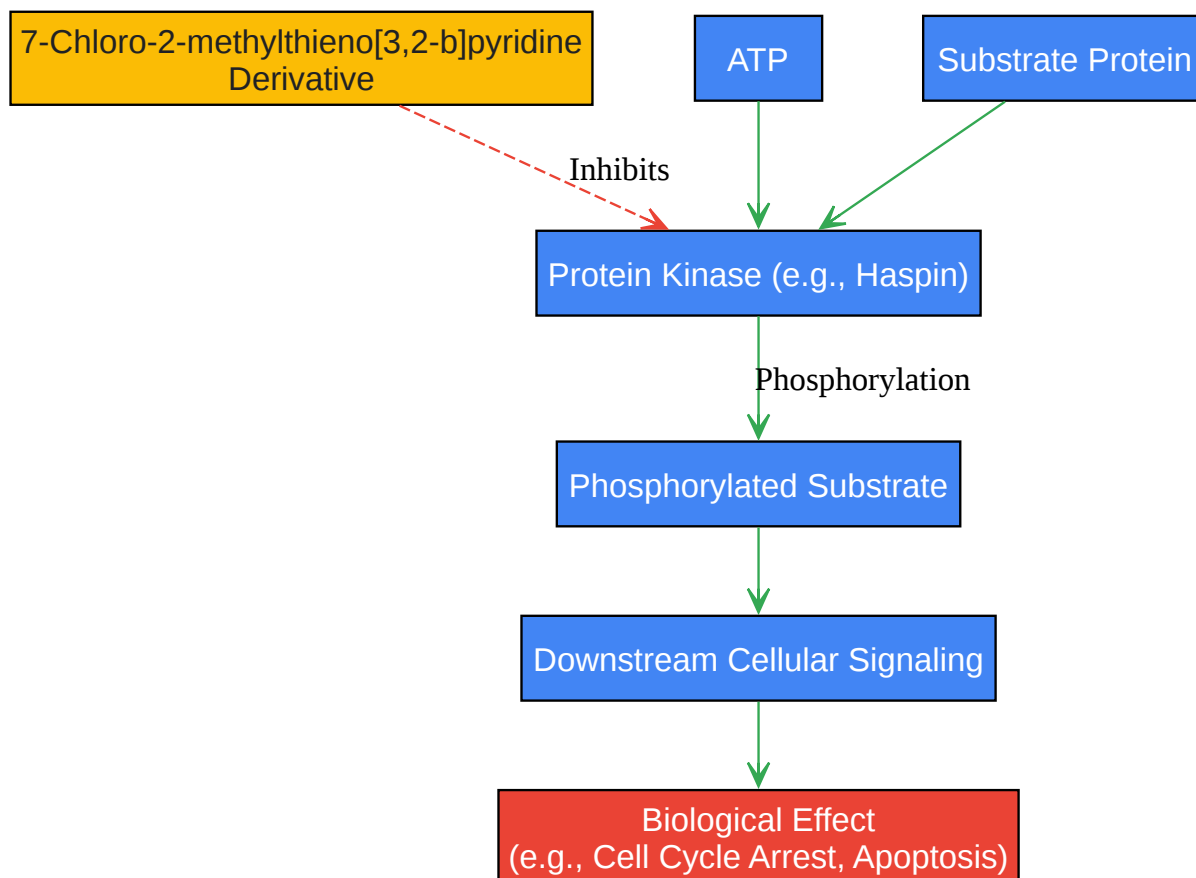
functional groups, which is a critical feature for developing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Applications in Research and Drug Development

7-Chloro-2-methylthieno[3,2-b]pyridine is a valuable building block in the synthesis of biologically active molecules.^[3]

- **Pharmaceutical Intermediate:** It serves as a key intermediate in the preparation of more complex pharmaceutical compounds, including piperidine and deuterated thiophene pyridine derivatives.^[2]
- **Anticancer Agents:** The thieno[3,2-b]pyridine scaffold is found in compounds with potent anticancer activity.^{[2][6]} These compounds often act as kinase inhibitors, which are a major class of oncology drugs.^[1]
- **Antitubercular Agents:** Derivatives of thieno[3,2-b]pyridine have shown in vivo activity against *Mycobacterium tuberculosis* by targeting the Enoyl-ACP reductase (InhA).^[1]
- **Neuroscience Research:** This scaffold is also used to develop novel, brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for disorders like Parkinson's disease.^{[1][7]}

Signaling Pathway Diagram (Example: Kinase Inhibition)



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Caption: Inhibition of a protein kinase signaling pathway by a thieno[3,2-b]pyridine derivative.

Safety and Handling

7-Chloro-2-methylthieno[3,2-b]pyridine is reported to be irritating to the eyes and skin.[2] Standard laboratory safety protocols should be strictly followed when handling this compound.

Precautions for Safe Handling:

- Handle in a well-ventilated area.[8]
- Wear suitable protective clothing, including gloves and safety glasses.[8]
- Avoid contact with skin and eyes.[8]

- Avoid the formation of dust and aerosols.[8]

Conditions for Safe Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
- Recommended storage temperature is between 0-10 °C.[2]

Conclusion

7-Chloro-2-methylthieno[3,2-b]pyridine is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its privileged thieno[3,2-b]pyridine core, coupled with the reactive chloro-substituent, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for leveraging its full potential in the development of novel therapeutics.

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